

Electronic properties of the o-Carborane cage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>o-Carborane</i>
Cat. No.:	B102288

[Get Quote](#)

An In-depth Technical Guide to the Electronic Properties of the **o-Carborane** Cage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ortho-carborane (1,2-dicarba-closo-dodecaborane, $C_2B_{10}H_{12}$) is a unique molecular scaffold with profound implications for materials science and medicinal chemistry. Often regarded as a three-dimensional analog of benzene, its icosahedral structure, composed of ten boron and two adjacent carbon atoms, gives rise to a set of electronic properties that are distinct from classical organic molecules.^{[1][2]} This guide provides a comprehensive technical overview of these properties, including its electron-delocalized bonding, significant electron-withdrawing character, large dipole moment, and redox-switchable nature. We present key quantitative data in a structured format, detail essential experimental and computational protocols for characterization, and provide visualizations to clarify complex relationships and workflows. This document is intended to serve as a core resource for professionals leveraging the unique electronic landscape of the o-carborane cage in advanced applications.

Introduction to o-Carborane: A 3D Aromatic System

Carboranes are polyhedral boron-carbon cluster compounds characterized by electron-delocalized, non-classical bonding.^{[3][4]} The most studied of these is the icosahedral **closo-carborane**, $C_2B_{10}H_{12}$, which exists as three isomers: ortho-, meta-, and para-, depending on the relative positions of the two carbon atoms.^[5] The **o-carborane** isomer is particularly notable for its high stability and accessibility.^[3]

The bonding within the cage is described by Wade-Mingos rules, involving three-center-two-electron (3c2e) bonds that result in a highly stable, electron-delocalized framework.[\[3\]](#)[\[6\]](#) This unique electronic structure confers a property known as three-dimensional σ -aromaticity, which is distinct from the π -aromaticity of planar systems like benzene but results in comparable thermal and chemical stability.[\[5\]](#)[\[7\]](#)

Core Electronic Properties

The distinct electronic features of the **o-carborane** cage are a direct consequence of its unique bonding and the electronegativity differences between its carbon and boron vertices.

Bonding and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of **o-carborane** involves 26 skeletal electrons delocalized over the 12 vertices of the icosahedron.[\[5\]](#) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity and photophysical properties. The HOMO-LUMO gap is a critical parameter, influencing the cage's stability and its potential as an electronic material. In many **o-carborane** derivatives, the HOMO is often located on substituents, while the LUMO can be associated with antibonding orbitals of the cage or the substituent.[\[8\]](#)[\[9\]](#)

Electron-Withdrawing Character and C-H Acidity

The **o-carborane** cage is a potent electron-withdrawing group, a property that significantly influences any attached substituents.[\[10\]](#)[\[11\]](#) This strong inductive effect arises from the electron distribution within the cage, where the more electronegative carbon atoms draw electron density from the boron framework. A primary consequence of this is the high acidity of the C-H bonds ($pK_a \approx 23$), which allows for facile deprotonation with strong bases like organolithium reagents.[\[10\]](#)[\[12\]](#) This reactivity is the cornerstone of **o-carborane** functionalization, enabling the attachment of a wide variety of organic and inorganic moieties.[\[13\]](#)

Dipole Moment and Electrostatic Potential

Unlike its para-isomer, which has a zero dipole moment, **o-carborane** possesses a substantial permanent dipole moment.[\[14\]](#) This is due to the asymmetric placement of the two carbon atoms, creating a separation of charge within the icosahedral framework. The dipole moment is

comparable in magnitude to strongly polar organic molecules.[14] The electrostatic potential surface reveals that the C-H vertices are acidic (positive potential), while the B-H vertices on the opposite side of the cage are more hydridic (negative potential). This distinct charge distribution is critical for its application in drug design, where it can engage in unique non-covalent interactions with biological targets.[14]

Redox Behavior: The Closo-Nido Switch

A key feature of **o-carborane** derivatives is their ability to undergo a reversible two-electron reduction. This process transforms the neutral, closed-cage (closo) structure into a dianionic, open-cage (nido) structure.[15] This redox-switchable behavior is accompanied by a significant conformational change as one of the boron vertices is extruded from the icosahedron. This transformation can be harnessed to modulate the properties of a system, such as turning on or off metal chelation, making it a valuable tool for designing responsive materials and catalysts. [15]



[Click to download full resolution via product page](#)

Caption: Redox switch between the closed closo and open nido forms of the carborane cage.

Quantitative Electronic Data

The following tables summarize key quantitative data pertaining to the electronic and structural properties of the parent **o-carborane** molecule.

Table 1: General and Electronic Properties of **o-Carborane**

Property	Value	Reference(s)
Molecular Formula	$C_2B_{10}H_{12}$	[16]
Molar Mass	144.22 g/mol	[13]
Dipole Moment	~4.5 D	[14]
Adiabatic Electron Affinity	1.19 eV	[17]
Vertical Detachment Energy	2.33 eV	[17]
HOMO-LUMO Gap (Calculated)	~4.0 - 4.4 eV	[18]
C-H Bond pKa	~23	[10] [12]

Table 2: Selected Bond Lengths in **o-Carborane**

Bond Type	Average Bond Length (Å)	Reference(s)
Cage C-C	1.63 - 1.73	[16] [19]
Cage C-B	~1.71	[19]
Cage B-B	~1.79	[19]

Applications in Research and Development

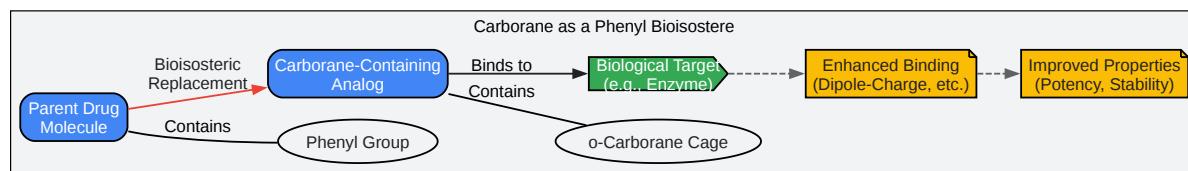
The unique electronic profile of **o-carborane** makes it a versatile building block in diverse scientific fields.

Role in Materials Science

In materials science, the rigidity and thermal stability of the carborane cage are highly valued. Its electron-accepting nature has been exploited in the design of conjugated polymers for optoelectronic applications, where its incorporation can influence charge carrier mobility and luminescence properties.[\[18\]](#)[\[20\]](#) The ability to functionalize the cage at multiple C-H and B-H positions allows for the construction of complex, three-dimensional architectures for applications ranging from nanomembranes to metal-organic frameworks.[\[21\]](#)[\[22\]](#)

o-Carborane as a Pharmacophore in Drug Design

The **o-carborane** cage is increasingly used in medicinal chemistry as a "phenyl mimetic" or bioisostere.[19][23] Its spherical shape is roughly the size of a rotating phenyl group, allowing it to fit into hydrophobic binding pockets of proteins. However, its electronic properties are vastly different. The large dipole moment can be exploited to form strong, directional interactions with polar residues in a protein's active site, potentially leading to enhanced binding affinity and selectivity compared to a simple phenyl analog.[14][24] Furthermore, its high boron content makes it an ideal agent for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[16][25]



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for using **o-carborane** as a phenyl bioisostere in drug design.

Key Experimental and Computational Protocols

Characterizing the electronic properties of **o-carborane** and its derivatives requires a combination of synthetic, electrochemical, spectroscopic, and computational methods.

Synthesis of a Substituted o-Carborane Derivative

Example: Synthesis of 1,2-Diphenyl-o-carborane[16]

This protocol describes a standard method for C-C functionalization of the carborane cage.

- Reaction Setup: Under an inert argon atmosphere, dissolve decaborane ($B_{10}H_{14}$, 10.0 mmol) and 1,2-diphenylethyne (12.0 mmol) in dry toluene (100 mL) at room temperature.

- Addition of Base: Add N,N-dimethylaniline (24.0 mmol) to the reaction mixture.
- Reflux: Stir the mixture at 110 °C for 24 hours.
- Workup: After cooling the reaction to room temperature, filter off any solid residue. Evaporate the solvent from the filtrate under reduced pressure.
- Purification: Purify the crude product using silica gel column chromatography with hexane as the eluent.
- Recrystallization: Recrystallize the purified product from dichloromethane to obtain colorless crystals of **1,2-diphenyl-o-carborane**.

Electrochemical Analysis: Cyclic Voltammetry (CV)

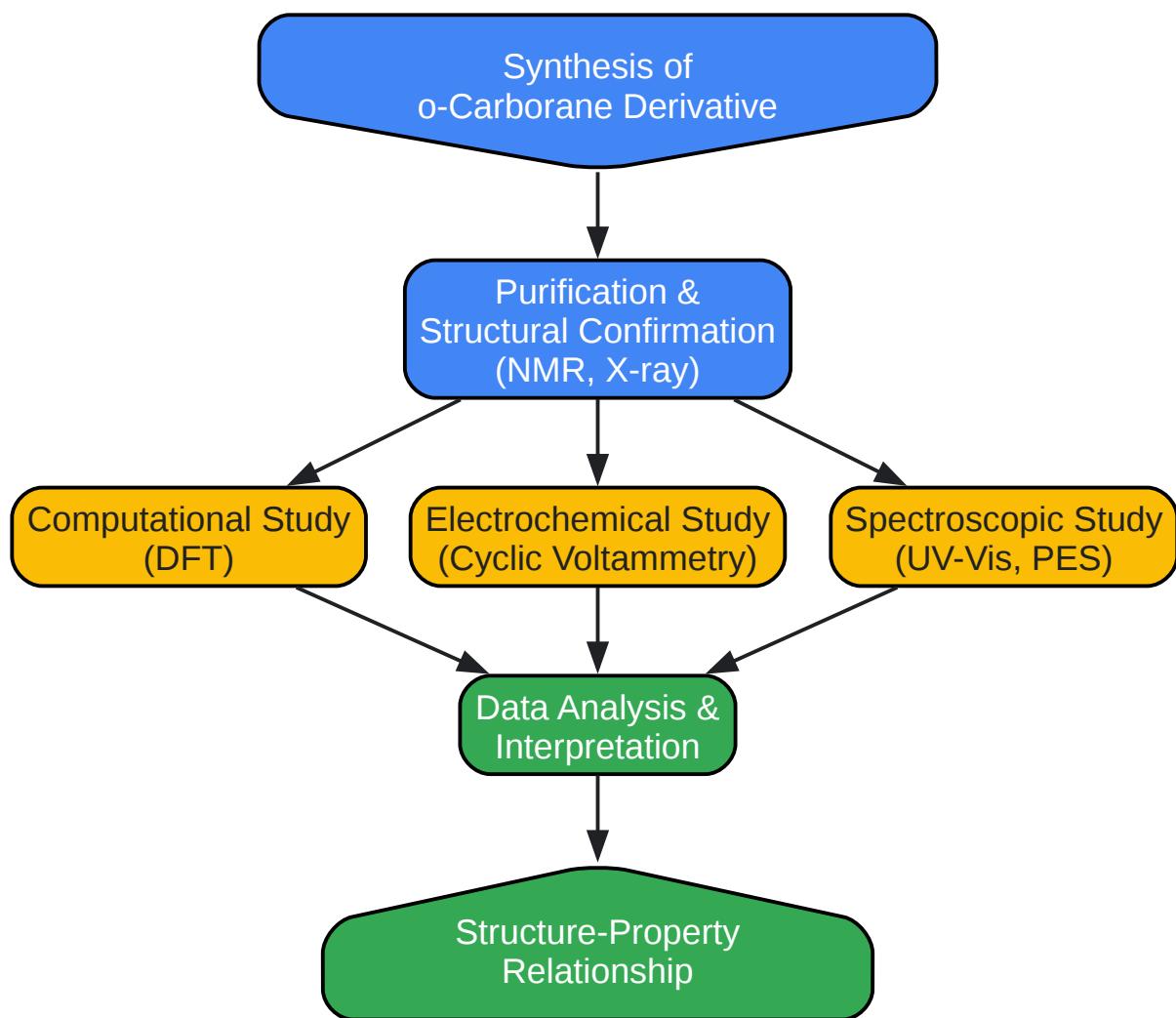
CV is used to probe the redox behavior of carborane derivatives, particularly the closo-nido transition.

- Sample Preparation: Prepare a ~1 mM solution of the carborane derivative in a suitable solvent (e.g., acetonitrile or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
- Cell Assembly: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium internal standard), and a counter electrode (e.g., platinum wire).
- Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction event and then reverse the scan to observe the corresponding oxidation.
- Analysis: The potential of the reduction and oxidation peaks provides information about the energy of the closo-nido transition. The reversibility of the peaks indicates the stability of the generated **nido-carborane** anion.

Computational Modeling: Density Functional Theory (DFT)

DFT calculations are invaluable for predicting and rationalizing the electronic properties of carboranes.

- Geometry Optimization: Construct the initial 3D structure of the **o-carborane** derivative. Perform a full geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
- Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
- Property Calculation: From the optimized structure, calculate key electronic properties:
 - Molecular Orbitals: Visualize the HOMO and LUMO to understand electron distribution and calculate the HOMO-LUMO energy gap.
 - Dipole Moment: Calculate the magnitude and vector of the molecular dipole moment.
 - Electrostatic Potential (ESP): Map the ESP onto the electron density surface to identify electron-rich and electron-poor regions of the molecule.
 - NMR Chemical Shifts: Use methods like GIAO to predict ^{11}B and ^{13}C NMR spectra, aiding in structural confirmation.[\[26\]](#)



[Click to download full resolution via product page](#)

Caption: General experimental and computational workflow for characterizing **o-carborane** derivatives.

Conclusion

The **o-carborane** cage is far more than a sterically bulky, stable scaffold; it is an electronically active component with a rich set of properties. Its strong electron-withdrawing nature, unique three-dimensional aromaticity, significant dipole moment, and accessible redox chemistry provide a powerful and versatile toolkit for chemists. For researchers in materials science, these properties open avenues for novel electronic and responsive materials. For professionals in drug development, the **o-carborane** cage offers a unique pharmacophore that can impart

improved potency and novel binding modes through electronic interactions that are inaccessible to traditional aromatic systems. A thorough understanding of these core electronic principles is essential for the rational design and successful application of the next generation of carborane-based technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Controlled functionalization of o-carborane via transition metal catalyzed B–H activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Carborane - Wikipedia [en.wikipedia.org]
- 4. Medicinal Chemistry: Science of Drug Discovery [borates.today]
- 5. electrochem.bocsci.com [electrochem.bocsci.com]
- 6. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure and aromaticity of carborane-fused carbo- and heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04722C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Cage Activation of Carboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbino.com]
- 12. Free three-dimensional carborane carbanions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02252K [pubs.rsc.org]
- 13. ortho-Carborane - Wikipedia [en.wikipedia.org]
- 14. Fat or flat? The impact of dipole moment vectors on non-covalent interactions between aromatic tags and macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functionalizing ortho-carboranes for redox-switchable metal capture and release of critical minerals essential for clean energy. [escholarship.org]

- 16. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Effect of o-Carborane on the Optoelectronic and Device-Level Properties of Poly(fluorene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Rationalizing the carborane versus phenyl-driven luminescence in related dicarboxylic ligands and their antenna effect for their Eu³⁺ and Tb³⁺ metal-organic frameworks: a combined experimental and computational study - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. Carboranes as Potent Phenyl Mimetics: A Comparative Study on the Reversal of ABCG2-Mediated Drug Resistance by Carboranylquinazolines and Their Organic Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Electronic properties of the o-Carborane cage]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102288#electronic-properties-of-the-o-carborane-cage\]](https://www.benchchem.com/product/b102288#electronic-properties-of-the-o-carborane-cage)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com